molecular formula C23H37N7O6 B14177790 L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine CAS No. 928653-39-8

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine

Cat. No.: B14177790
CAS No.: 928653-39-8
M. Wt: 507.6 g/mol
InChI Key: BQFDPQGNWOYBOO-XSLAGTTESA-N
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Description

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine is a complex peptide compound It is composed of several amino acids, including valine, ornithine, phenylalanine, and serine, linked together through peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (serine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid (phenylalanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (ornithine, valine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may utilize batch reactors and continuous flow systems to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds between cysteine residues if present.

    Reduction: Reduction reactions can break disulfide bonds, reducing the compound to its monomeric form.

    Substitution: Amino acid residues can be substituted with other residues to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Protected amino acid derivatives and coupling reagents like HBTU or DIC are used in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked dimers, while reduction will yield the monomeric peptide.

Scientific Research Applications

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine has several scientific research applications:

    Chemistry: It is used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.

    Biology: The compound can be used to study protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: The compound can be used in the production of bioconjugates and as a component in diagnostic assays.

Mechanism of Action

The mechanism of action of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine can be compared with other similar peptide compounds, such as:

    L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycine: This compound has a similar structure but lacks the phenylalanine and serine residues.

    L-Isoleucyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine: This compound has additional amino acids, making it more complex.

    L-Valyl-L-citrulline: This compound is used as a linker in antibody-drug conjugates and has different functional properties.

Properties

CAS No.

928653-39-8

Molecular Formula

C23H37N7O6

Molecular Weight

507.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C23H37N7O6/c1-13(2)18(24)21(34)28-15(9-6-10-27-23(25)26)19(32)29-16(11-14-7-4-3-5-8-14)20(33)30-17(12-31)22(35)36/h3-5,7-8,13,15-18,31H,6,9-12,24H2,1-2H3,(H,28,34)(H,29,32)(H,30,33)(H,35,36)(H4,25,26,27)/t15-,16-,17-,18-/m0/s1

InChI Key

BQFDPQGNWOYBOO-XSLAGTTESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

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